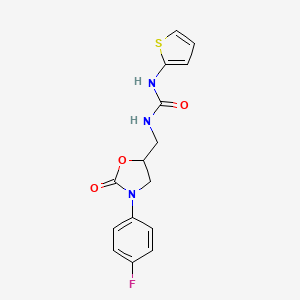
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea involves the inhibition of specific enzymes involved in cell division. This compound targets the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, the compound prevents the growth and division of cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines by targeting specific signaling pathways.
Biochemical and Physiological Effects:
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. Studies have shown that this compound has a high affinity for thymidylate synthase, which is the target enzyme for its anticancer activity. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has several advantages for lab experiments. This compound has a high affinity for thymidylate synthase, which makes it a potent inhibitor of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in studying the mechanisms of inflammation. However, this compound also has some limitations in lab experiments. It has been shown to have some toxic effects on normal cells, which may limit its use in certain applications. Additionally, the complex synthesis method for this compound may make it difficult to produce in large quantities for certain experiments.
Orientations Futures
There are several future directions for research on 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the toxicity and safety of this compound in vivo. Another area of research is the development of new applications for this compound, such as in the treatment of other diseases or in the development of new drug delivery systems. Finally, further studies are needed to determine the optimal dosage and administration of this compound for specific applications.
Méthodes De Synthèse
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to produce 4-fluorophenylacetyl chloride. This compound is then reacted with 2-oxooxazolidine-5-carboxylic acid to produce 3-(4-fluorophenyl)-2-oxooxazolidin-5-ylmethyl-4-fluorophenylacetate. The final step involves the reaction of this compound with thiophen-2-ylisocyanate to produce 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea.
Applications De Recherche Scientifique
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various scientific research fields. One of the main areas of research for this compound is its mechanism of action. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-10-3-5-11(6-4-10)19-9-12(22-15(19)21)8-17-14(20)18-13-2-1-7-23-13/h1-7,12H,8-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLMWZFXXMUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
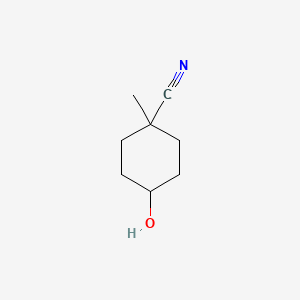
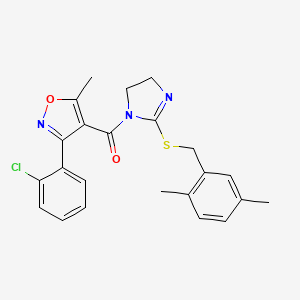

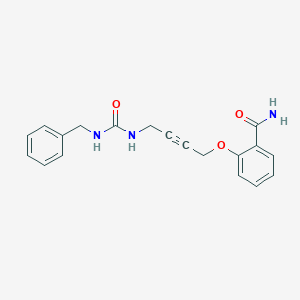

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)

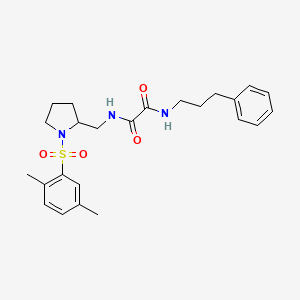

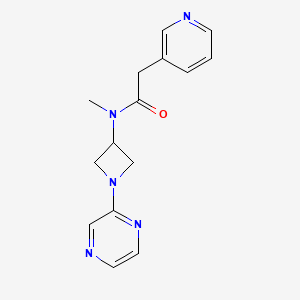
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)